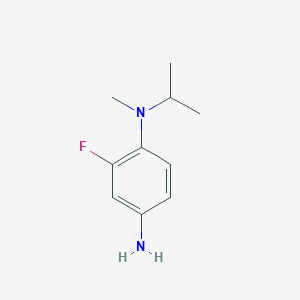

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

Description

2-Fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine is a fluorinated aromatic diamine derivative characterized by substitutions at the N1 nitrogen (methyl and isopropyl groups) and a fluorine atom at the C2 position of the benzene ring. This compound belongs to the broader class of benzene-1,4-diamines, which are pivotal intermediates in polymer synthesis, pharmaceuticals, and agrochemicals due to their bifunctional reactivity .

Properties

IUPAC Name |

2-fluoro-1-N-methyl-1-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-7(2)13(3)10-5-4-8(12)6-9(10)11/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEPGKZUGJQACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193132 | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-08-5 | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Friedel-Crafts Acylation

The aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces a carbonyl-containing substituent onto the benzene ring, which is essential for further functionalization.

Step 2: Reduction of Acyl Group

The acyl substituent is reduced to an alkyl group using Clemmensen reduction conditions, typically zinc amalgam in hydrochloric acid. This step converts the ketone functionality to a methyl or alkyl substituent, preparing the ring for nitration.

Step 3: Nitration

Nitration is performed by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups selectively onto the aromatic ring, often at para or ortho positions relative to existing substituents.

Step 4: Reduction of Nitro Groups

The nitro groups are reduced to amines using iron powder in hydrochloric acid. This reduction is mild and efficient, converting nitro functionalities to primary amines without affecting other sensitive groups.

Step 5: N-Alkylation

The amine groups are further functionalized by alkylation with methyl and isopropyl halides under basic conditions, yielding the final N-methyl and N-(propan-2-yl) substituted diamine structure.

Chemical Reaction Analysis

The compound can undergo various chemical transformations:

- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Using strong reducing agents like lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution reactions can modify the fluorine or amine groups with other functional groups.

These reactions demonstrate the compound's versatility as a synthetic intermediate.

Research Findings and Optimization

- The use of Friedel-Crafts acylation followed by Clemmensen reduction is a classical and reliable route to install alkyl groups on the benzene ring.

- Nitration under controlled acidic conditions ensures regioselectivity.

- Reduction of nitro groups with iron/HCl is preferred over harsher methods to preserve other functional groups.

- N-alkylation steps require careful stoichiometric control to avoid over-alkylation or side reactions.

Comparative Data Table of Key Reaction Parameters

| Reaction Step | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, AlCl3, 0–25°C | 70–85 | Sensitive to moisture, requires dry conditions |

| Clemmensen Reduction | Zn(Hg), HCl, reflux | 65–80 | Effective for aryl ketones |

| Nitration | HNO3/H2SO4 mixture, 0–50°C | 60–90 | Temperature control critical for selectivity |

| Nitro Reduction | Fe powder, HCl, 70–90°C | 75–90 | Mild conditions preserve amine groups |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3), reflux | 60–85 | Requires controlled addition to prevent polyalkylation |

Chemical Reactions Analysis

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets effectively. Its structural features allow for modifications that can enhance pharmacological properties.

Key Areas of Research:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, possibly through mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth.

- Neuroprotective Effects : There is emerging interest in the neuroprotective properties of compounds with similar structures, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The presence of the fluorine atom may enhance the lipophilicity and biological activity of the molecule, making it a candidate for antimicrobial research.

Biochemical Research

In biochemical applications, 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine serves as a tool for probing protein interactions and enzyme activities. Its unique structural characteristics allow it to act as an inhibitor or modulator in various biochemical assays.

Case Studies:

- Proteomics : The compound has been utilized in proteomics studies to investigate protein-ligand interactions, providing insights into cellular mechanisms and disease states.

Potential for Development

Given its promising properties, further research is warranted to explore the full potential of this compound in drug development and other scientific applications. The ongoing investigations into its pharmacological effects could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural and functional attributes of the target compound with analogous benzene-1,4-diamine derivatives:

Key Differences and Implications

- Electron Effects : The trifluoromethyl group in provides stronger electron withdrawal than fluorine, enhancing resistance to oxidation. The target compound’s fluorine balances moderate electron withdrawal with reduced steric bulk.

- Biological Activity: MMBD demonstrates carcinogenicity via metabolic activation, whereas fluorinated derivatives like the target compound may exhibit altered toxicity profiles due to fluorine’s metabolic stability.

Pharmaceutical Potential

Fluorinated benzene-1,4-diamines are explored as kinase inhibitors (e.g., VEGFR-2 inhibitors in ). The target compound’s fluorine and N-alkyl groups may enhance binding affinity and pharmacokinetics, though its bulkier substituents require further ADMET studies.

Biological Activity

Overview

2-Fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine, with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through a multi-step organic reaction, which includes Friedel-Crafts acylation, reduction, nitration, and amination processes . The biological relevance of this compound stems from its interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in other interactions with its molecular targets. This leads to alterations in the activity and function of these targets, which can vary based on the biological context. The compound has been noted for its role in proteomics research, where it is utilized to study protein interactions and functions .

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example, studies have shown that similar compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis . Although specific IC50 values for this compound are not extensively documented, related compounds demonstrate significant inhibitory activity against DHFR.

Case Studies

A notable case study involving structurally similar compounds highlights the importance of functional group positioning on biological activity. For instance, variations in the amine group positions (e.g., 1,3-diamine vs. 1,4-diamine) have been shown to affect enzyme inhibition potency and selectivity . This suggests that this compound may exhibit unique biological properties compared to its isomers.

Comparative Analysis

To understand the biological implications of this compound better, it is essential to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Aromatic amine | Potential DHFR inhibitor |

| 2-Fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine | Aromatic amine | Varying inhibition profiles |

| 2-Fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,5-diamine | Aromatic amine | Different interaction dynamics |

Applications in Scientific Research

The compound's utility extends beyond basic research; it serves as a building block in organic synthesis and has applications in developing specialty chemicals and materials . Its role in proteomics highlights its importance in understanding protein interactions and functions within biological systems.

Q & A

Q. What are the established synthetic routes for 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine?

Methodological Answer: The synthesis typically involves sequential alkylation and fluorination steps:

Alkylation of benzene-1,4-diamine : React benzene-1,4-diamine with methyl iodide and isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce N-methyl and N-isopropyl groups .

Electrophilic fluorination : Use Selectfluor™ or F-TEDA-BF₄ in anhydrous acetonitrile to introduce the fluorine substituent at the 2-position .

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood.

- Hazard Mitigation :

- Spill Management : Neutralize with 10% acetic acid before disposal.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

Q. What strategies are effective for analyzing biological interactions (e.g., mutagenicity)?

Methodological Answer:

- In Vitro Assays :

- Metabolite Identification : Employ LC-MS/MS to detect dimeric metabolites (e.g., semiquinone intermediates) that may drive toxicity .

Q. How does fluorination impact the compound’s reactivity in polymer synthesis?

Methodological Answer:

- Comparative Reactivity Table :

| Substituent | Reactivity with Dicarboxylic Acids | Thermal Stability |

|---|---|---|

| Fluorine | Slower condensation (electron-withdrawing effect) | ↑ Stability (C-F bond strength) |

| Methyl | Moderate rate | ↓ Stability (steric hindrance) |

| Isopropyl | Slowest (bulky group) | ↑ Stability (steric protection) |

- Application : Use in polyamide synthesis (e.g., Kevlar analogs) requires optimizing reaction temperatures (180–220°C) and catalysts (e.g., P₂O₅) .

Q. How can computational modeling aid in predicting crystallographic parameters?

Methodological Answer:

Q. How to address discrepancies in purity assessments (HPLC vs. elemental analysis)?

Methodological Answer:

- Root Cause Analysis :

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the key differences between this compound and its structural analogs?

Comparative Analysis Table :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.